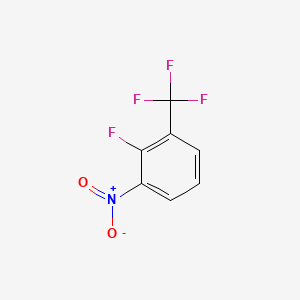

2-Fluoro-3-nitrobenzotrifluoride

Beschreibung

Significance of Fluorine in Organic Chemistry and Material Science

Fluorine, the most electronegative element, imparts unique properties to organic molecules. numberanalytics.comnih.gov Its small size and the strength of the carbon-fluorine bond contribute to increased thermal stability, chemical resistance, and altered electronic properties in fluorinated compounds. numberanalytics.comnih.gov In material science, the incorporation of fluorine is a key strategy for developing high-performance polymers, liquid crystals, and other advanced materials with tailored characteristics. numberanalytics.comacs.org The presence of fluorine can also influence the pharmacokinetic and pharmacodynamic properties of drug molecules, often enhancing their metabolic stability and bioavailability. nih.gov

Overview of Nitroaromatic Compounds in Synthetic and Biological Contexts

Nitroaromatic compounds are a class of organic molecules characterized by the presence of at least one nitro group (NO₂) attached to an aromatic ring. nih.gov They are widely used as synthetic intermediates in the production of dyes, polymers, pesticides, and explosives. nih.govresearchgate.net The nitro group is a strong electron-withdrawing group, which makes the aromatic ring susceptible to nucleophilic attack and influences the reactivity of other substituents. nih.gov In a biological context, some nitroaromatic compounds exhibit a broad spectrum of activities, including antimicrobial and antiparasitic effects. scielo.brnih.gov However, their potential for toxicity and mutagenicity is also a significant consideration. nih.gov

Positioning 2-Fluoro-3-nitrobenzotrifluoride within the Class of Substituted Benzotrifluorides

Table 1: Physicochemical Properties of Selected Benzotrifluoride (B45747) Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 61324-97-8 | C₇H₃F₄NO₂ | 209.10 | Not available |

| 4-Fluoro-3-nitrobenzotrifluoride | 367-86-2 | C₇H₃F₄NO₂ | 209.10 | 92 °C/15 mmHg |

| 3-Nitrobenzotrifluoride (B1630513) | 98-46-4 | C₇H₄F₃NO₂ | 191.11 | 200-205 °C |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-1-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-6-4(7(9,10)11)2-1-3-5(6)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKWPKDZNHZBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633119 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61324-97-8 | |

| Record name | 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design for 2 Fluoro 3 Nitrobenzotrifluoride and Its Analogs

Primary Synthetic Routes to 2-Fluoro-3-nitrobenzotrifluoride

The most direct approach to this compound involves the nitration of 3-fluorobenzotrifluoride (B140190). However, the regioselectivity of this reaction is a significant hurdle that necessitates careful optimization of reaction conditions.

Nitration of 3-Fluorobenzotrifluoride: Optimization of Reaction Conditions

The nitration of 3-fluorobenzotrifluoride is a classic example of electrophilic aromatic substitution where the fluorine atom and the trifluoromethyl group exert competing directing effects. The trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. quora.comnih.gov Conversely, the fluorine atom is a deactivating yet ortho-, para-directing group, owing to the interplay of its inductive electron withdrawal and resonance electron donation. libretexts.orglibretexts.org This competition often leads to a mixture of isomers, with the formation of 5-fluoro-2-nitrobenzotrifluoride (B123530) frequently being a major byproduct. researchgate.netsigmaaldrich.comsigmaaldrich.com

The composition of the mixed acid, typically a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), plays a critical role in the nitration process. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The concentration and ratio of these acids influence the reaction rate and the distribution of isomers.

Research on the nitration of 3-fluorobenzotrifluoride to its isomer, 5-fluoro-2-nitrobenzotrifluoride, in a continuous-flow millireactor demonstrated that varying the molar ratio of nitric acid to the substrate significantly impacts the reaction. For instance, a study showed that with a molar ratio of C₇H₄F₄/HNO₃/H₂SO₄ of 1:3.77:0.82, a high yield of the desired product was achieved. researchgate.netcore.ac.uk While specific data for the synthesis of this compound is scarce, these findings underscore the importance of precisely controlling the stoichiometry of the mixed acid to favor the formation of the desired isomer. The principle of kinetic versus thermodynamic control is also pertinent; reaction conditions can be manipulated to favor the kinetically or thermodynamically preferred product. quora.comnih.govgoogle.commdpi.comepo.org

| Substrate | Molar Ratio (Substrate:HNO₃:H₂SO₄) | Primary Product | Yield | Reference |

|---|---|---|---|---|

| 3-Fluorobenzotrifluoride | 1:3.77:0.82 | 5-Fluoro-2-nitrobenzotrifluoride | 96.4% | researchgate.net |

| Benzotrifluoride (B45747) | 1:1.2 (HNO₃) in H₂SO₄ | 3-Nitrobenzotrifluoride (B1630513) | 91% | prepchem.com |

Continuous-flow reactors offer significant advantages for nitration reactions, which are often highly exothermic. These systems allow for precise control over temperature and residence time, enhancing safety and potentially improving selectivity. researchgate.netnih.govbeilstein-journals.orgsoton.ac.ukbeilstein-journals.org

In the synthesis of 5-fluoro-2-nitrobenzotrifluoride, the reaction temperature was found to be a critical parameter. researchgate.net Similarly, for the nitration of other aromatic compounds in continuous-flow systems, temperature control is essential to minimize the formation of byproducts. soton.ac.uk The residence time, which is the duration the reactants spend in the reactor, also directly influences the conversion and yield. Shorter residence times can sometimes favor the kinetic product, while longer times may allow for the formation of the thermodynamic product. soton.ac.uk The enhanced mass and heat transfer in microreactors can lead to rapid reactions, often reducing the need for harsh conditions and improving process efficiency. researchgate.netnih.gov

| Reaction | Temperature (°C) | Residence Time | Key Observation | Reference |

|---|---|---|---|---|

| Nitration of 3-fluorobenzotrifluoride | 0 | Not specified | High yield of 5-fluoro-2-nitro isomer | researchgate.net |

| Nitration of Toluene | 65 | 15 min | Formation of 2- and 4-nitrotoluene | beilstein-journals.org |

| Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid | 35 | Variable (60-660 s) | Conversion and selectivity dependent on time and temp. | soton.ac.uk |

Alternative Synthetic Pathways to Fluorinated Nitrobenzotrifluorides

Given the challenges in controlling the regioselectivity of the direct nitration of 3-fluorobenzotrifluoride, alternative synthetic routes have been explored. These methods often involve introducing the functional groups in a different order or through functional group transformations.

Nitration of Benzotrifluoride and Subsequent Halogenation/Fluorination

One alternative strategy begins with the nitration of benzotrifluoride. This reaction predominantly yields 3-nitrobenzotrifluoride due to the strong meta-directing effect of the trifluoromethyl group. google.comprepchem.comepo.orggoogle.com The subsequent introduction of a fluorine atom at the 2-position can be achieved through a two-step halogenation and fluorination process.

First, 3-nitrobenzotrifluoride is halogenated, for example, chlorinated or brominated, at the 2-position. This step can be challenging as the nitro and trifluoromethyl groups deactivate the ring towards electrophilic substitution. However, under specific conditions, halogenation can be directed to the desired position. Subsequently, the halogen at the 2-position can be replaced by a fluorine atom through a nucleophilic aromatic substitution reaction (SNAAr), such as the Halex process, or via a Sandmeyer-type reaction if an amino group is introduced first. A patent describes the synthesis of 2-fluoro-3-nitrobenzoic acid from 2-chloro-3-nitrotoluene (B91179) via a chloro-fluoro exchange reaction, which supports the feasibility of this approach on a related trifluoromethyl-substituted system. libretexts.org

Functional Group Transformations on Related Nitroaromatic Precursors

Another versatile approach involves the transformation of functional groups on a pre-existing nitroaromatic scaffold. A prominent example is the use of the Balz-Schiemann reaction, which provides a method for the conversion of a primary aromatic amine to an aryl fluoride (B91410). core.ac.ukwikipedia.orgscientificupdate.comresearchgate.netnih.govchemicalbook.com

This pathway would involve the synthesis of 2-amino-3-nitrobenzotrifluoride as a key intermediate. This amine can be prepared from 2-methyl-3-nitrobenzotrifluoride, which in turn is synthesized from 3-nitrobenzotrifluoride. google.comepo.org The amino group of 2-amino-3-nitrobenzotrifluoride can then be diazotized with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. Subsequent treatment with a fluoride source, such as fluoroboric acid (HBF₄) in the classic Balz-Schiemann reaction, or other fluoride reagents in modified procedures, leads to the formation of this compound. core.ac.ukwikipedia.orgscientificupdate.comresearchgate.netnih.govchemicalbook.com This method offers a high degree of regiochemical control as the position of the fluorine atom is determined by the initial placement of the amino group.

Synthesis via 2-Chloro-3-nitrotoluene and Fluorination

A key synthetic route to this compound involves the fluorination of 2-chloro-3-nitrotoluene. This method is part of a broader synthetic pathway that can start from more readily available precursors. wipo.int A common approach begins with the nitration of o-methylphenol to selectively produce 2-methyl-6-nitrophenol. This intermediate then undergoes hydroxyl chlorination to yield 2-chloro-3-nitrotoluene. The crucial step is the subsequent fluorination of this chlorinated compound to introduce the fluorine atom, affording 2-fluoro-3-nitrotoluene. wipo.int This product can then be further oxidized to produce 2-fluoro-3-nitrobenzoic acid, an important intermediate in the pharmaceutical industry. wipo.intchemicalbook.com This multi-step process is recognized for its potential for high yields and suitability for large-scale industrial production. wipo.int

For the synthesis of 2-fluoro-3-nitrotoluene, which can be crystallized, various known processes can be employed. For instance, procedures outlined in patents such as CN 101177400A and WO2009014100 provide established methods for its preparation. google.com The nitration of o-fluorotoluene is another viable method, which produces a mixture of 2-fluoro-5-nitrotoluene (B1294961) and the desired 2-fluoro-3-nitrotoluene. google.com This mixture is then separated, typically through distillation under vacuum, to isolate the 2-fluoro-3-nitrotoluene. google.com

Advanced Synthetic Techniques and Strategies

Continuous-Flow Chemistry for Scalable Synthesis

Continuous-flow chemistry has emerged as a powerful technique for the synthesis of nitrated and fluorinated aromatic compounds, offering significant advantages in terms of safety, efficiency, and scalability. researchgate.netewadirect.com The use of microreactors or millireactors in continuous-flow systems allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.net

For instance, the nitration of 3-fluorobenzotrifluoride to produce 5-fluoro-2-nitrobenzotrifluoride has been successfully demonstrated in a continuous-flow millireactor system using a mixed acid nitrating agent. researchgate.net This approach provides a safe and efficient protocol for a potentially hazardous reaction. researchgate.net

Enhancing Selectivity and Process Safety

Nitration reactions are notoriously exothermic and can pose significant safety risks, including the potential for explosions. sciencedaily.com Continuous-flow microreactors inherently mitigate these risks due to their low internal volume (holdup), which minimizes the amount of hazardous material at any given time. The high surface-area-to-volume ratio of these reactors facilitates superior heat transfer, allowing for precise temperature control and preventing the formation of hot spots that can lead to runaway reactions and the formation of undesirable byproducts. ewadirect.comnih.gov

The enhanced mixing capabilities of microreactors also contribute to improved selectivity. nih.govmdpi.com By ensuring rapid and homogeneous mixing of reactants, side reactions are minimized, leading to a higher yield of the desired isomer. nih.gov For example, in the nitration of nitrobenzene, a continuous-flow microreactor system was shown to significantly reduce the formation of the unwanted p-dinitrobenzene isomer and hazardous nitrophenol byproducts compared to traditional batch processes. nih.gov The use of milder nitrating agents, such as acetyl nitrate (B79036) generated in situ, within a continuous-flow setup can further enhance selectivity and safety, particularly for sensitive substrates. sciencedaily.com

Mass and Heat Transfer Considerations in Microreactor Systems

The efficiency of continuous-flow systems is heavily dependent on mass and heat transfer rates. researchgate.netmdpi.com Microreactors, with their small channel dimensions, provide a large specific surface area that promotes efficient heat exchange. mdpi.comrsc.org This is crucial for managing the significant heat release associated with nitration reactions. rsc.org

Catalytic Approaches in Fluorination and Nitration Reactions

Catalysis plays a pivotal role in the development of efficient and selective methods for introducing fluorine and nitro groups into aromatic rings. mdpi.comnih.gov

Metal-Catalyzed C-F Bond Functionalization and Activation

The activation and functionalization of carbon-fluorine (C-F) bonds, which are typically strong and unreactive, represent a significant frontier in synthetic chemistry. nih.gov Transition metals have been extensively studied for their ability to mediate these transformations. nih.govnih.govsci-hub.se Metal complexes can activate C-F bonds through various mechanisms, including oxidative addition. nih.gov For example, nickel and platinum complexes have shown reactivity towards the C-F bonds in fluoroaromatics. nih.gov

Photoredox Catalysis in Nitroaromatic Synthesis

Photoredox catalysis has emerged as a transformative technology in organic chemistry, utilizing light to initiate chemical reactions with high levels of precision and efficiency. sigmaaldrich.com This methodology harnesses the energy from visible light to facilitate single-electron transfer (SET) processes, creating reactive intermediates that can drive a wide array of synthetic transformations. sigmaaldrich.comyoutube.com The ability to generate these intermediates under mild conditions makes photoredox catalysis an environmentally friendly and efficient alternative to traditional methods that often require harsh reagents or high temperatures. youtube.com

The core principle involves a photocatalyst—typically a transition-metal complex (like those of iridium or ruthenium), an organic dye, or a semiconductor—that absorbs light, promoting an electron to a higher energy level. youtube.com This excited state can then act as both a potent oxidant and reductant, enabling it to engage in electron transfer with organic substrates. youtube.com These SET events generate open-shell intermediates (radicals), unlocking new pathways for bond formation that are often complementary to conventional two-electron chemistries. sigmaaldrich.com

In the context of nitroaromatic compounds, photoredox catalysis offers innovative strategies for their synthesis and modification. Research has demonstrated its utility in processes such as the reductive dearomative arylcarboxylation of indoles using CO2, showcasing novel avenues for incorporating functional groups. sigmaaldrich.com Furthermore, enzymatic photoredox catalysis has been successfully applied to the asymmetric C-alkylation of nitroalkanes, a key transformation for building complex chiral molecules. nih.gov In one study, an engineered flavin-dependent "ene"-reductase was used to catalyze the highly stereoselective C-alkylation of secondary nitroalkanes with alkyl halides, producing tertiary nitroalkanes in high yield. nih.gov Mechanistic investigations suggest that the reaction proceeds via the excitation of a charge-transfer complex formed between the enzyme, substrates, and cofactor, which initiates the radical process. nih.gov The reduction of nitroaromatic compounds to their corresponding amines is another area where photocatalysis, particularly with semiconductor particles, has shown significant promise. acs.org

Table 1: Examples of Photoredox Catalysis in Nitro-Compound Transformations

| Reaction Type | Catalyst System | Substrate Class | Key Finding | Reference |

|---|---|---|---|---|

| Asymmetric C-Alkylation | Engineered "ene"-reductase (ERED) | Nitroalkanes | Provides a highly chemo- and stereoselective method to synthesize tertiary nitroalkanes. nih.gov | nih.gov |

| Reductive Dearomative Arylcarboxylation | Visible-light photocatalyst | Indoles (with CO₂) | A novel approach for CO₂ incorporation into organic compounds. sigmaaldrich.com | sigmaaldrich.com |

| Reduction of Nitro Group | Semiconductor particles (e.g., TiO₂) | Nitroaromatics | Efficient reduction to aromatic amines under green conditions. acs.org | acs.org |

Exploration of Fluorinated Building Blocks in Complex Molecule Synthesis

Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and serve as fundamental components in the synthesis of complex molecules. youtube.com The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, including its stability, lipophilicity, and binding affinity. beilstein-journals.orgnih.gov These unique characteristics make fluorinated compounds invaluable in the development of pharmaceuticals, agrochemicals, and advanced materials. youtube.comalfa-chemistry.com Aromatic fluorides, for instance, are crucial intermediates for producing various pharmaceuticals and agrochemicals. alfa-chemistry.com

The synthesis of these building blocks often relies on specialized fluorination methods. Strategies can be broadly categorized into electrophilic, nucleophilic, and fluoroalkylation reactions. youtube.com One established method is halofluorination, where an alkene reacts with a halogen cation to form a halonium ion, which is then opened by a fluoride source, resulting in the anti-addition of a halogen and fluorine across the double bond. beilstein-journals.orgnih.gov This provides vicinal halofluorides that can be further transformed. Deoxyfluorination, which involves the replacement of an oxygen atom with fluorine (e.g., OH → F or C=O → CF₂), is another important nucleophilic fluorination technique. beilstein-journals.orgnih.gov

More recent strategies for creating fluorinated building blocks include direct C–H fluorination or fluoroalkylation, often catalyzed by transition metals. nih.gov While powerful, these methods can sometimes face challenges with regioselectivity. Another modern approach is the decarboxylative strategy, which introduces fluorine-containing groups by starting from readily available carboxylic acids. This method is particularly useful for creating sp³-rich saturated ring systems, although the radical nature of the process can sometimes lead to low stereoselectivity. nih.gov The synthesis of analogs of this compound, such as 2-fluoro-3-nitrobenzoic acid, often starts from fluorinated precursors like 2-fluoro-3-nitrotoluene, which is itself prepared via a chlorine-fluorine exchange reaction from 2-chloro-3-nitrotoluene. google.com This highlights the industrial importance of preparing functionalized fluorinated aromatic rings as key building blocks.

Table 2: Selected Fluorinated Building Blocks and Synthetic Applications

| Building Block | CAS Number | Molecular Formula | Application/Use | Reference |

|---|---|---|---|---|

| This compound | 61324-97-8 | C₇H₃F₄NO₂ | Intermediate in organic synthesis. | synquestlabs.com |

| 2-Fluoro-5-nitrobenzotrifluoride | 400-74-8 | C₇H₃F₄NO₂ | Used in the synthesis of [3-(4-nitro-2-trifluoromethylphenyl)aminophenyl]dihydroxyborane. sigmaaldrich.com | sigmaaldrich.com |

| 3-Nitrobenzotrifluoride | 98-46-4 | C₇H₄F₃NO₂ | Starting material for the synthesis of 3-Bromo-5-nitrobenzotrifluoride. chemicalbook.com | chemicalbook.comprepchem.com |

| 2-Fluoro-3-nitrobenzoic acid | 317-46-4 | C₇H₄FNO₄ | Important intermediate for pharmaceuticals, including BRAF inhibitors. google.comfishersci.com | google.comfishersci.com |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | C₇H₃FN₂O₂ | Precursor for synthesizing 2-fluoro-5-aminobenzonitrile and other heterocyclic compounds. sigmaaldrich.com | sigmaaldrich.com |

Chemical Reactivity and Transformation Studies of 2 Fluoro 3 Nitrobenzotrifluoride

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring.

Reduction Reactions to Aminobenzotrifluorides

The reduction of the nitro group in 2-Fluoro-3-nitrobenzotrifluoride to an amino group is a fundamental transformation, yielding 2-fluoro-3-aminobenzotrifluoride. This seemingly straightforward reaction is a critical step in the synthesis of various valuable compounds. While specific studies on the reduction of this compound are not extensively detailed in the provided results, the reduction of related nitrobenzotrifluorides to aminobenzotrifluorides is a well-established process. google.comacs.org

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation and metal-acid systems. google.com For instance, the reduction of meta-nitrobenzotrifluoride to meta-aminobenzotrifluoride can be achieved through catalytic hydrogenation or by using iron filings in the presence of hydrochloric acid. google.com A more recent development involves the electrochemical reduction of 3-nitrobenzotrifluoride (B1630513) derivatives to the corresponding 3-trifluoromethylanilines using a continuous flow electrolysis setup. acs.org This method offers a scalable and potentially more environmentally friendly alternative to traditional chemical reductions. acs.org

The resulting aminobenzotrifluorides are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.comchemicalbook.com The presence of the fluorine and trifluoromethyl groups in the final product can impart unique properties such as increased lipophilicity and metabolic stability. mdpi.com

Redox Chemistry and its Implications in Organic Synthesis

The nitro group's strong electron-withdrawing nature significantly influences the redox chemistry of the molecule. This property makes the aromatic ring electron-deficient and susceptible to certain types of reactions. The electrochemical reduction of nitrobenzotrifluorides highlights the redox-active nature of the nitro group. acs.org

The electron-withdrawing effect of the nitro group, in concert with the trifluoromethyl group, activates the aromatic ring for nucleophilic aromatic substitution reactions, a topic that will be discussed in more detail in a later section. The redox potential of the nitro group can be tuned by the other substituents on the ring, which has implications for designing selective chemical transformations.

Reactions Involving the Fluorine Substituent

The fluorine atom on the aromatic ring is a key site for chemical modification.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), and the fluoride (B91410) ion is subsequently eliminated. libretexts.org The rate of these reactions is highly dependent on the nature of the nucleophile and the position of the electron-withdrawing groups relative to the leaving group. libretexts.org For effective activation, the electron-withdrawing groups must be located at the ortho or para positions to the leaving group. libretexts.orgyoutube.com In this compound, the nitro group is in the ortho position to the fluorine atom, providing strong activation.

A variety of nucleophiles can be employed in SNAr reactions, including alkoxides, phenoxides, thiophenoxides, and amines, leading to the formation of a diverse range of substituted benzotrifluoride (B45747) derivatives. beilstein-journals.orgnih.gov For example, the reaction of a related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, with various oxygen, sulfur, and nitrogen nucleophiles resulted in the substitution of the fluorine atom. beilstein-journals.orgnih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Starting Material | Nucleophile | Product |

| 2,4,6-Trinitrochlorobenzene | NaOH (aq) | 2,4,6-Trinitrophenol |

| p-Chloronitrobenzene | OH⁻ | p-Nitrophenol |

| o-Chloronitrobenzene | OH⁻ | o-Nitrophenol |

This table presents general examples of SNAr reactions to illustrate the concept. Specific examples for this compound were not available in the search results.

C-F Bond Activation and Functionalization

While the SNAr reaction is a common pathway for functionalizing the C-F bond, other methods involving C-F bond activation are an active area of research. baranlab.org The C-F bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.gov However, the development of methods for C-F bond functionalization offers alternative strategies for synthesizing fluorinated molecules. baranlab.org

Strategies for C-F bond activation often involve the use of transition metals or Lewis acids. baranlab.orgnih.gov These methods can enable the conversion of C-F bonds into C-H, C-C, or other C-element bonds, providing access to a wider range of functionalized aromatic compounds. While specific examples of C-F bond activation for this compound are not detailed in the provided results, the principles of this field are applicable. For instance, hexafluoroisopropanol (HFIP) has been used as a hydrogen bond donor to activate benzylic C-F bonds for Friedel-Crafts reactions. nih.gov

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. mdpi.com Its strong electron-withdrawing nature significantly influences the reactivity of the aromatic ring, as discussed in the context of SNAr reactions. mdpi.com

Research in the field of C-F bond activation is exploring ways to functionalize the CF₃ group itself, which could open up new avenues for creating novel fluorinated compounds. baranlab.org However, based on the provided search results, specific studies detailing reactions involving the trifluoromethyl group of this compound are not available.

Influence on Aromatic Ring Reactivity (Electron-Withdrawing Effects)

The chemical character of the aromatic ring in this compound is profoundly shaped by the presence of three strongly electron-withdrawing groups: the nitro (-NO₂), the trifluoromethyl (-CF₃), and the fluoro (-F) groups. These substituents significantly decrease the electron density of the benzene (B151609) ring, rendering it less susceptible to electrophilic attack. libretexts.orgmsu.edu This deactivation is a result of both inductive and resonance effects.

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. wikipedia.orgtcichemicals.com This creates a strong inductive effect (-I), pulling electron density away from the aromatic ring through the sigma bond. The nitro group also exerts a powerful inductive pull and, more significantly, a strong electron-withdrawing resonance effect (-M or -R). libretexts.orgmsu.edu It can delocalize the ring's pi-electrons onto its own oxygen atoms, further depleting the ring of electron density. libretexts.org

Similarly, the fluoro substituent is highly electronegative and withdraws electrons inductively. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M or +R). csbsju.edu In the case of halogens like fluorine, the inductive effect typically outweighs the resonance effect, leading to a net deactivation of the ring. libretexts.orgcsbsju.edu

The cumulative effect of these three substituents makes the aromatic ring in this compound highly electron-deficient. Such deactivated rings are substantially less reactive than benzene in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -NO₂ | Strong Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-R) | Strongly Deactivating |

| -CF₃ | Strong Electron-Withdrawing (-I) | Negligible | Strongly Deactivating |

| -F | Strong Electron-Withdrawing (-I) | Weak Electron-Donating (+R) | Weakly Deactivating |

| This table summarizes the electronic effects of the substituents on the aromatic ring. |

Derivatization and Conversion of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is known for its high stability and robustness, which is a consequence of the strength of the carbon-fluorine bonds. tcichemicals.com This stability often means that transformations of the -CF₃ group require harsh reaction conditions. However, modern synthetic methods have enabled its derivatization and conversion under milder conditions.

One general strategy for synthesizing trifluoromethyl aromatics involves the reaction of aryl iodides with trifluoromethyl copper. wikipedia.org Another approach is converting carboxylic acids to trifluoromethyl groups using sulfur tetrafluoride. wikipedia.org More directly related to transformations, the conversion of a trichloromethyl group (-CCl₃) into a -CF₃ group can be achieved by reaction with anhydrous hydrofluoric acid. google.com

Research has also demonstrated selective transformations of the aromatic -CF₃ group itself. tcichemicals.com These methods often rely on the activation by neighboring groups. For instance, ortho-hydrosilyl groups can facilitate the selective transformation of a single C-F bond within the trifluoromethyl moiety. tcichemicals.com While specific studies on the derivatization of the trifluoromethyl group in this compound are not extensively detailed in the reviewed literature, the general principles of C-F bond activation could potentially be applied. For example, the reduction of the nitro group in related compounds like 3-nitrobenzotrifluoride to form an amino group is a common transformation, which in turn can direct further reactions on the molecule. nbinno.comnih.gov

| Transformation Method | Description | Potential Applicability |

| Halex Reaction | Conversion of a -CCl₃ group to a -CF₃ group using HF. google.com | Applicable in the synthesis of the parent compound. |

| C-F Bond Activation | Selective transformation of C-F bonds, often assisted by ortho-directing groups. tcichemicals.com | Potentially applicable for derivatization, though specific examples for this molecule are scarce. |

| Reduction of Nitro Group | Conversion of the -NO₂ group to an -NH₂ group, which alters the reactivity of the entire molecule, including potential subsequent reactions involving the -CF₃ group. nbinno.comnih.gov | A common reaction for nitroaromatic compounds that changes the electronic properties and can facilitate further derivatization. |

| This table outlines potential methods for the derivatization and conversion related to the trifluoromethyl group. |

Regioselectivity and Isomer Formation in Transformations

The arrangement of the three deactivating groups on the this compound ring creates a distinct pattern of regioselectivity for substitution reactions. In electrophilic aromatic substitution, electron-withdrawing groups are typically meta-directors. msu.edu However, with three substituents already present, the incoming electrophile will be directed to the least deactivated available position.

The positions on the ring are C1-CF₃, C2-F, C3-NO₂, C4-H, C5-H, and C6-H.

Position 4 is para to the -CF₃ group and meta to the -F and -NO₂ groups.

Position 5 is meta to the -CF₃ and -NO₂ groups and para to the -F group.

Position 6 is ortho to the -CF₃ group, meta to the -F group, and para to the -NO₂ group.

The fluorine atom, despite being a deactivator, is an ortho, para-director due to its resonance effect. csbsju.edu The nitro and trifluoromethyl groups are strong meta-directors. msu.edu Therefore, the directing effects of the existing substituents can either reinforce or oppose each other for the remaining open positions. The fluorine atom directs towards positions 5 and 3 (occupied). The nitro group directs towards positions 5 and 1 (occupied). The trifluoromethyl group directs towards position 5. All three groups, to varying extents, direct an incoming electrophile to position 5, making it the most likely site for electrophilic substitution. Position 4 is another potential site, though likely less favored.

In the case of nucleophilic aromatic substitution (SₙAr), the highly electron-deficient nature of the ring facilitates this type of reaction. Nucleophilic attack is favored at positions activated by strong electron-withdrawing groups, typically ortho and para to them. The fluorine atom at C2 is ortho to both the -CF₃ and -NO₂ groups, making it a potential leaving group in an SₙAr reaction.

The synthesis of related isomers often results in mixtures, highlighting the complexities of regioselectivity. For instance, the nitration of benzotrichloride (B165768) can lead to a mixture of isomers. google.com Similarly, methods have been developed to separate isomers of methylnitrobenzotrifluoride, which are important intermediates for pharmaceuticals and agrochemicals, indicating that their synthesis is not perfectly regioselective. chemimpex.comgoogle.com

| Position | Directing Influence (Electrophilic Attack) | Predicted Reactivity |

| C4 | para to -CF₃, meta to -F, meta to -NO₂ | Possible site for substitution. |

| C5 | meta to -CF₃, para to -F, meta to -NO₂ | Most probable site for substitution due to combined directing effects. |

| C6 | ortho to -CF₃, meta to -F, para to -NO₂ | Sterically hindered and deactivated by proximity to -CF₃. Least likely site. |

| This table analyzes the regioselectivity for electrophilic substitution on the this compound ring. |

Advanced Applications in Medicinal Chemistry and Biological Research

Development as Pharmaceutical Intermediates and Precursors

2-Fluoro-3-nitrobenzotrifluoride is a key intermediate in the synthesis of a wide array of pharmaceutical compounds. Its chemical structure, containing multiple reactive sites, allows for precise chemical modifications to build the core structures of drug molecules. The presence of both a fluorine atom and a trifluoromethyl (CF3) group is particularly significant, as these moieties are known to enhance the pharmacological profiles of therapeutic agents. mdpi.comnih.gov

| Property | Value |

| IUPAC Name | 2-fluoro-1-nitro-3-(trifluoromethyl)benzene sigmaaldrich.com |

| CAS Number | 61324-97-8 synquestlabs.com |

| Molecular Formula | C7H3F4NO2 synquestlabs.com |

| Molecular Weight | 209.1 g/mol synquestlabs.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | ~95% sigmaaldrich.com |

A table showing the general chemical and physical properties of this compound.

Role in the Synthesis of Vasokinetic Kinin Antagonists

While this compound is recognized as a versatile intermediate for various therapeutic agents, its specific role in the synthesis of vasokinetic kinin antagonists is not extensively detailed in publicly available scientific literature. The synthesis pathways for these specific antagonists often utilize a range of fluorinated starting materials, but a direct, documented synthetic route originating from 2-Fluoro-3-nitrobenzotifluoride is not prominently reported.

Contribution to Novel Therapeutic Agent Development

The utility of this compound as a precursor extends to the development of various novel therapeutic agents. It serves as a foundational element in the creation of drugs with specific physiological and pharmacological activities. For instance, it has been identified as a potential starting material for certain antimicrobial and anti-tumor drugs, where its unique structure is leveraged to construct the core of the final active pharmaceutical ingredient. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals and is known to improve drug potency. mdpi.com The development of compounds like Doravirine, an antiretroviral agent, and Apalutamide, a cancer therapeutic, showcases the successful integration of trifluoromethylated pyridine (B92270) and thiohydantoin moieties, respectively, highlighting the importance of intermediates that can provide these groups. mdpi.com

Synthesis of Fluorine-Containing Drugs and Bioactive Compounds

The synthesis of fluorine-containing drugs is a major focus of medicinal chemistry, with fluorinated pharmaceuticals constituting a significant portion of all commercialized medications. nih.gov this compound is an archetypal building block for such compounds. The introduction of fluorine and trifluoromethyl groups can profoundly influence a drug's properties, including its lipophilicity, membrane permeability, and metabolic stability. nih.govnih.gov For example, the strategic placement of fluorine can block sites of metabolism, thereby increasing the drug's half-life. nih.gov Furthermore, the electronic effects of fluorine can alter the pKa of nearby functional groups, which can enhance the bioavailability of amine-containing drugs. nih.gov This makes intermediates like this compound invaluable in the rational design of new drugs for a wide range of diseases, from cancers to infectious agents and beyond. ccspublishing.org.cn

| Application Area | Role of this compound | Therapeutic Examples (General Class) |

| Antimicrobial Agents | Serves as a potential starting material for core drug structures. | Fluoroquinolones nih.gov |

| Anti-tumor Agents | Used as a key intermediate in building complex anti-cancer molecules. | Various kinase inhibitors ccspublishing.org.cn |

| Bioactive Compounds | Provides fluorine and CF3 moieties to enhance biological activity and stability. nih.gov | CNS agents, anti-inflammatory drugs mdpi.comnih.gov |

A table summarizing the role of this compound in the synthesis of various classes of therapeutic agents.

Biological Activity and Mechanism of Action Studies

Beyond its role in synthesis, the structural motifs present in this compound are instrumental in studies aimed at understanding biological processes at a molecular level. Fluorinated compounds are widely used as probes to investigate enzyme mechanisms and protein-ligand interactions.

Understanding Enzyme Mechanisms and Protein Interactions

The fluorine atom, particularly in a trifluoromethyl group, serves as an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique is a powerful tool for studying biological systems. Because ¹⁹F has a high gyromagnetic ratio and there is no endogenous fluorine in most biological systems, ¹⁹F NMR provides a clear window into the local environment of the fluorinated probe without background noise. Although direct studies involving this compound are not prominent, derivatives containing its core structure could be used to probe enzyme active sites. For example, a fluorinated ligand can be introduced into a protein's binding pocket, and changes in the ¹⁹F NMR signal upon binding or substrate turnover can provide detailed information about conformational changes, binding kinetics, and catalytic mechanisms.

Interaction with Biomolecules and Cellular Processes

The carbon-fluorine bond can participate in various non-covalent interactions that are crucial for a drug's affinity and selectivity. While it is a poor hydrogen bond acceptor, the fluorine atom can engage in favorable interactions with protein backbones and influence the conformation of a molecule. nih.gov For instance, intramolecular C–H···F–C hydrogen bonds can stabilize a specific conformation of a drug molecule, pre-organizing it for optimal binding to its biological target. nih.gov Furthermore, the lipophilicity conferred by fluorine atoms can enhance a molecule's ability to cross cellular membranes, a critical step for reaching intracellular targets. nih.gov The nitro group on the this compound scaffold can also be chemically modified, for example, into an amine, which can then be used to link the molecule to other structures or to interact with biological targets. One study on a related compound, 2-fluoro-3-(4-nitro-phenyl)deschloroepibatidine, demonstrated potent antagonist activity at neuronal nicotinic acetylcholine (B1216132) receptors, showcasing how this substitution pattern can lead to significant biological effects. nih.gov

Modulation of Biological Pathways

There is no available scientific literature detailing the modulation of any specific biological pathways by this compound. Research into its mechanism of action, potential molecular targets, or its influence on cellular signaling cascades has not been reported.

Antimicrobial and Antitubercular Research

Efficacy Against Bacterial Strains, including Mycobacterium tuberculosis

No studies were identified that evaluated the efficacy of this compound against any bacterial strains, including the key pathogen Mycobacterium tuberculosis. Consequently, there are no data, such as Minimum Inhibitory Concentration (MIC) values, to report on its potential as an antimicrobial or antitubercular agent. While related compounds, such as certain dinitrobenzylsulfanyl derivatives and fluorophenylbenzohydrazides, have been investigated for antitubercular properties, these findings cannot be attributed to this compound.

Cytotoxicity Assessments in in vitro Studies

Evaluation Against Various Cell Lines

There are no published in vitro studies assessing the cytotoxicity of this compound against any known cell lines, whether cancerous or non-cancerous. Therefore, no data, such as IC50 (half-maximal inhibitory concentration) values, are available.

Safety Profile for Potential Therapeutic Applications

Given the absence of cytotoxicity data and other preclinical evaluations, the safety profile of this compound for any potential therapeutic application has not been established or reported in the scientific literature.

Applications in Agrochemical and Material Science Research

Role in Agrochemical Formulation

In the field of agrochemicals, the incorporation of fluorine-containing moieties into the molecular structure of pesticides and herbicides is a well-established strategy to enhance their biological activity and stability. chemimpex.com

While specific studies detailing the direct application of 2-Fluoro-3-nitrobenzotrifluoride in commercial pesticide formulations are not extensively documented in publicly available literature, its structural features are characteristic of modern agrochemical design. The trifluoromethyl group is known to increase the metabolic stability and lipophilicity of a molecule, which can lead to improved uptake and translocation within the target pest or weed.

For instance, the herbicide pyroxasulfone, which is effective against grass and broadleaf weeds, contains a trifluoromethyl group that is crucial for its activity. nih.gov The presence of both a nitro group and a fluorine atom in this compound can further modulate the electronic properties of derivative compounds, potentially leading to the development of new herbicides and pesticides with improved efficacy and a more favorable environmental profile. A related compound, 2-Methyl-3-nitrobenzotrifluoride, is utilized in the production of agrochemicals, contributing to the development of effective pesticides and herbicides. chemimpex.com

Table 1: Structural Analogs and Their Agrochemical Relevance

| Compound | Structural Features | Relevance to Agrochemicals |

| This compound | Trifluoromethyl, Nitro, Fluoro | Potential intermediate for novel pesticides and herbicides. |

| Pyroxasulfone | Trifluoromethyl, Difluoromethoxy | A commercial herbicide with high efficacy. nih.gov |

| 2-Methyl-3-nitrobenzotrifluoride | Trifluoromethyl, Nitro, Methyl | Used in the synthesis of effective pesticides and herbicides. chemimpex.com |

This table illustrates how the structural motifs present in this compound are found in other compounds relevant to agrochemical research.

Development of Advanced Materials

The inclusion of fluorine atoms in polymers is a widely used method to enhance their properties. researchgate.net Fluoropolymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. 20.210.105mdpi.com

The unique substitution pattern of this compound can be exploited to create functional materials with specific optical or electronic properties. The nitro group, for example, is a well-known chromophore and can be chemically modified to introduce other functional groups, allowing for the fine-tuning of the material's properties. The development of fluorinated methacrylate (B99206) polymers has shown that the incorporation of such monomers can lead to materials with significantly enhanced hydrophobic and oleophobic properties. researchgate.net

Table 2: Properties of Fluorinated Polymers

| Property | Influence of Fluorine Incorporation |

| Chemical Stability | Enhanced resistance to solvents, acids, and bases. |

| Thermal Stability | Increased resistance to high temperatures. researchgate.net |

| Surface Energy | Lowered, leading to hydrophobic and oleophobic properties. researchgate.net |

| Weatherability | Improved resistance to UV degradation and environmental exposure. |

This table summarizes the general effects of incorporating fluorine into polymers, properties that would be expected in polymers derived from this compound.

Environmental Applications and Analytical Methods

The unique chemical structure of this compound and its isomers makes them useful in the field of environmental analysis.

A closely related isomer, 4-Fluoro-3-nitrobenzotrifluoride, has been successfully employed as a pre-column derivatization reagent for the detection of polyamines in biological and environmental samples using High-Performance Liquid Chromatography (HPLC) with UV/VIS detection. sigmaaldrich.comsigmaaldrich.com This process involves the reaction of the analyte with the derivatizing agent to form a product that is more easily detectable. Given the similar reactivity of the fluoro group in the 2-position, it is plausible that this compound could be utilized in a similar fashion for the sensitive detection of various nucleophilic pollutants.

Furthermore, compounds like 2-Methyl-3-nitrobenzotrifluoride are used as reference standards in analytical methods to aid in the accurate quantification of similar compounds in complex mixtures during environmental monitoring. chemimpex.com This suggests a potential role for this compound as an analytical standard for the detection and quantification of fluorinated and nitrated aromatic pollutants.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular structures and electronic properties. For a molecule like 2-fluoro-3-nitrobenzotrifluoride, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), is the first step in any computational analysis. uni-muenchen.de This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the benzene (B151609) ring and the nitro (NO₂) and trifluoromethyl (CF₃) groups. Studies on similar molecules, like 1,3,5-tribromo-2,4,6-trifluoro-benzene, have demonstrated that DFT calculations can yield geometric parameters that are in good agreement with experimental data from techniques like X-ray diffraction. uni-muenchen.de

Once the geometry is optimized, the electronic structure can be analyzed. This includes the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are crucial for predicting the chemical reactivity of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. For nitroaromatic compounds, the nitro group typically lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack. The presence of both electron-withdrawing groups (NO₂ and CF₃) and a halogen (F) on the benzene ring would significantly influence the electronic distribution and reactivity of this compound.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

In nitroaromatic compounds, the oxygen atoms of the nitro group are characterized by a strong negative electrostatic potential, making them potential sites for interaction with electrophiles or for the formation of hydrogen bonds. nih.gov Conversely, the regions around the hydrogen atoms of the benzene ring and often the carbon atom attached to the nitro group exhibit positive potential. For this compound, the MEP would reveal the influence of the fluorine and trifluoromethyl groups on the charge distribution of the aromatic ring, in addition to the effects of the nitro group.

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. wikipedia.org While it has known limitations, such as a strong dependence on the basis set used, it can provide a qualitative understanding of the charge distribution. uni-muenchen.dewikipedia.org The charges on the atoms of the nitro group (N and O) are of particular interest in energetic materials, as they can be related to the molecule's stability and sensitivity.

Computational and theoretical chemistry have emerged as indispensable tools in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For a specialized compound such as this compound, these computational approaches provide a rational basis for the design of new molecules with desired characteristics and for the optimization of synthetic routes, thereby accelerating the pace of discovery and development.

Design of Fluorine-Containing Derivatives with Tailored Properties

Detailed Research Findings:

QSAR studies on nitroaromatic compounds have established relationships between molecular descriptors and various properties, including biological activity and toxicity. digitellinc.comnih.gov These models often utilize descriptors such as the octanol-water partition coefficient (logP), molecular weight (MW), and electronic parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). By calculating these descriptors for hypothetical derivatives of this compound, researchers can pre-screen candidates with potentially enhanced or diminished properties without the need for immediate synthesis.

For instance, DFT calculations can be employed to determine the molecular geometry, electronic charge distribution, and frontier molecular orbital energies of designed derivatives. rsc.orgresearchgate.net These calculations help in understanding the impact of additional or alternative substituents on the aromatic ring. For example, the introduction of an electron-donating group might be predicted to alter the molecule's reactivity in nucleophilic aromatic substitution reactions, a common transformation for this class of compounds.

To illustrate the concept, a hypothetical QSAR-based screening of this compound derivatives for a desired property (e.g., enhanced electrophilicity for a specific reaction) could be tabulated as follows. The table includes common molecular descriptors that would be calculated to predict the property of interest.

| Derivative of this compound | logP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Electrophilicity Index |

| Parent Compound | 3.12 | 209.10 | -8.54 | -1.23 | 1.00 (Reference) |

| 5-Amino Derivative | 2.45 | 224.13 | -7.98 | -1.15 | 0.85 |

| 4-Chloro Derivative | 3.68 | 243.55 | -8.61 | -1.35 | 1.15 |

| 6-Methoxy Derivative | 2.95 | 239.13 | -8.21 | -1.19 | 0.92 |

| 5-Trifluoromethyl Derivative | 4.01 | 277.10 | -8.89 | -1.52 | 1.35 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from computational chemistry software.

This predictive capability allows for the rational design of new fluorine-containing compounds with finely tuned electronic and steric properties, making them suitable for specific applications in materials science or as intermediates in organic synthesis.

Computational Screening for Reaction Development

Beyond the design of new molecules, computational chemistry plays a crucial role in the development of novel and efficient synthetic reactions. For a relatively complex starting material like this compound, predicting favorable reaction conditions and identifying potential side products through computational screening can save significant experimental time and resources.

Detailed Research Findings:

In silico reaction screening involves the use of computational methods to simulate reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This approach can be particularly valuable for exploring the reactivity of this compound in various chemical transformations.

For example, DFT calculations can be used to model the potential energy surface of a proposed reaction, such as the nucleophilic aromatic substitution of the fluorine atom. By comparing the activation barriers for substitution at different positions or with different nucleophiles, chemists can predict the most likely outcome of a reaction. This is especially important for a molecule with multiple reactive sites, where selectivity is a key concern.

A hypothetical computational screening process for a new reaction involving this compound could be outlined as follows:

| Step | Computational Task | Objective | Software/Method |

| 1. Reactant and Reagent Modeling | Geometry optimization and frequency calculation of this compound and the chosen nucleophile. | Obtain stable 3D structures and thermodynamic properties. | Gaussian, ORCA (DFT: B3LYP/6-31G*) |

| 2. Transition State Searching | Locate the transition state structures for the desired reaction pathway (e.g., nucleophilic attack at the C-F bond). | Determine the activation energy barrier for the reaction. | QST2/QST3, Berny Optimization |

| 3. Reaction Pathway Analysis | Perform Intrinsic Reaction Coordinate (IRC) calculations. | Confirm that the found transition state connects the reactants and products. | IRC calculations |

| 4. Side Reaction Screening | Model alternative reaction pathways, such as attack at other positions or reaction with the nitro group. | Assess the likelihood of competing side reactions by comparing activation energies. | Repeat steps 2 and 3 for alternative pathways. |

| 5. Solvent Effects | Include a solvent model in the calculations. | Understand the influence of the reaction medium on the energetics. | Polarizable Continuum Model (PCM) |

This systematic computational approach allows for the rapid evaluation of numerous reaction possibilities, guiding experimental efforts toward the most promising conditions. It represents a modern, resource-efficient strategy for reaction development in organic chemistry.

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer unambiguous evidence of a compound's chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For a substituted aromatic compound such as 2-Fluoro-3-nitrobenzotrifluoride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural confirmation.

¹H NMR provides information on the number, environment, and coupling of hydrogen atoms. In the aromatic region of the spectrum for this compound, a complex splitting pattern is expected for the three adjacent protons, influenced by both homo- and heteronuclear coupling with the nearby fluorine atom.

¹³C NMR reveals the carbon framework of the molecule. The spectrum will show distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached substituents (-F, -NO₂, -CF₃). The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR is particularly informative for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants are highly sensitive to the electronic environment, confirming the substitution pattern.

While specific spectral data for this compound is not widely published, a certificate of analysis for a commercial sample confirms that its structure is verified using ¹H-NMR. chemicalbook.com The following table illustrates the kind of data that would be obtained from NMR analysis, using published data for the related isomer, 4-Fluoro-3-nitrobenzotrifluoride, for illustrative purposes.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.50-8.20 | m | - | Aromatic Protons |

| ¹³C | 115-160 | m | - | Aromatic & Quaternary Carbons |

| ¹³C | 122 (approx.) | q | J(C-F) ≈ 272 Hz | -CF₃ Carbon |

| ¹⁹F | -62 (approx.) | s | - | -CF₃ Fluorines |

| ¹⁹F | -110 (approx.) | m | - | Aromatic Fluorine |

| Note: This data is representative and based on analogous compounds. Actual values for this compound may differ. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the electronic distribution and bond vibrations within the benzene (B151609) ring.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Asymmetric and Symmetric NO₂ stretching: Strong absorptions are expected in the regions of 1520-1560 cm⁻¹ (asymmetric) and 1340-1370 cm⁻¹ (symmetric), which are characteristic of nitroaromatic compounds.

C-F stretching (Aryl-F): A strong band in the 1200-1300 cm⁻¹ region.

C-F stretching (-CF₃): Very strong and broad absorptions are characteristic for the trifluoromethyl group, typically appearing in the 1100-1200 cm⁻¹ range.

Aromatic C=C stretching: Multiple bands of varying intensity in the 1400-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| Aryl C-F Stretch | 1200 - 1300 | Strong |

| -CF₃ Stretch | 1100 - 1200 | Very Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound (C₇H₃F₄NO₂), the exact mass is 209.01 g/mol .

Using ionization techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or a pseudomolecular ion peak like [M+H]⁺ would be observed at m/z 209 or 210, respectively, confirming the molecular weight. chemicalbook.com The fragmentation pattern in EI-MS would likely involve the loss of common neutral fragments:

Loss of NO₂ (46 Da) to give a fragment at m/z 163.

Loss of F (19 Da) or CF₃ (69 Da).

Cleavage of the nitro group to lose NO (30 Da) or O (16 Da).

This fragmentation data helps to piece together the molecular structure and confirm the identity of the compound.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating components of a mixture, enabling both the purification of a target compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of organic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Derivatization and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A certificate of analysis for this compound indicates that its purity is assessed using HPLC, with one batch showing a purity of 99.6%. chemicalbook.com

For analysis, a reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the aromatic ring and nitro group are strong chromophores. By running a sample against a calibrated standard, HPLC can be used for precise quantification.

Furthermore, while this compound is analyzed directly for purity, related compounds like 4-Fluoro-3-nitrobenzotrifluoride are used as derivatizing agents. semanticscholar.org For instance, it is used in pre-column derivatization for the HPLC analysis of polyamines, where the reagent reacts with the amines to form a UV-active derivative that can be easily detected and quantified. semanticscholar.org

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis at a wavelength corresponding to maximum absorbance (e.g., 254 nm) |

| Injection Volume | 5 - 20 µL |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. GC is often coupled with a Mass Spectrometer (GC-MS), which allows for the simultaneous separation and identification of any impurities.

The purity is determined by the relative area of the main peak in the chromatogram. The high efficiency of capillary GC columns allows for the separation of closely related isomers, which might be present as impurities from the synthesis process. The selection of the stationary phase (e.g., a non-polar or mid-polar phase like 5% phenyl-methylpolysiloxane) is critical for achieving optimal separation.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., TR-5MS, 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen at a constant flow or pressure |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50-100°C, ramped to 250-300°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280-300 °C |

Calorimetric and Thermal Analysis for Process Safetymdpi.comyoutube.com

The manufacturing and handling of nitrated aromatic compounds require a thorough understanding of their thermal properties to ensure process safety. Calorimetric and thermal analysis techniques are indispensable tools for identifying potential thermal hazards, such as exothermic decomposition and runaway reactions. By quantifying the heat released during chemical processes and decomposition, these methods provide critical data for the design of safe manufacturing protocols.

Reaction Calorimetry and Differential Scanning Calorimetry (DSC)mdpi.comyoutube.com

Reaction calorimetry and Differential Scanning Calorimetry (DSC) are fundamental techniques employed to evaluate the thermal risks associated with chemical substances and reactions. youtube.com While specific calorimetric data for this compound is not extensively available in the reviewed literature, the safety assessment for analogous fluorinated and nitrated benzotrifluorides provides a framework for understanding the potential hazards. researchgate.netpolimi.it

Reaction Calorimetry

Reaction calorimetry measures the heat flow of a chemical reaction under controlled conditions, providing crucial parameters for process safety such as the heat of reaction, heat capacity, and adiabatic temperature rise. youtube.com This information is vital for designing cooling systems capable of managing the heat generated during production and for preventing thermal runaway scenarios. youtube.com

For instance, in the synthesis of related compounds like 5-fluoro-2-nitrobenzotrifluoride (B123530) from 3-fluorobenzotrifluoride (B140190), reaction calorimetry is used to evaluate the thermal risks associated with the nitration process. researchgate.net Studies on the nitration of other aromatic compounds, such as benzotriazole (B28993) ketone, have demonstrated that the nitration reaction itself is highly exothermic. mdpi.combohrium.com If not properly controlled, the heat accumulation can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. researchgate.net

The data obtained from reaction calorimetry allows for the calculation of the Maximum Temperature of the Synthesis Reaction (MTSR), which is a critical parameter for assessing the thermal risk of a process. mdpi.combohrium.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal stability of a compound by measuring the difference in heat flow between a sample and a reference as a function of temperature. acs.org DSC can identify the onset temperature of decomposition, the heat of decomposition, and the pressure generated during decomposition. acs.orgtamu.edu This information is critical for establishing safe operating and storage temperatures.

For many nitroaromatic compounds, DSC analysis reveals significant exothermic decomposition at elevated temperatures. tamu.edunih.gov For example, studies on nitrobenzoic acid isomers show that these compounds undergo energetic decomposition, with the onset temperature varying depending on the isomer. researchgate.net Similarly, research on the thermal decomposition of other nitro-functionalized organic molecules indicates that the presence of the nitro group significantly impacts the thermal stability of the compound. rsc.orgmdpi.com

The following tables illustrate the type of data that would be generated from reaction calorimetry and DSC analysis for a compound like this compound. It is important to note that these are representative tables and the values are hypothetical, as specific experimental data for this compound was not found in the searched literature.

Table 1: Representative Reaction Calorimetry Data for a Nitration Process

| Parameter | Value | Unit |

| Heat of Reaction (ΔHr) | -150 | kJ/mol |

| Adiabatic Temperature Rise (ΔTad) | 85 | °C |

| Heat Capacity of Reaction Mass (Cp) | 1.8 | kJ/(kg·K) |

| Maximum Temperature of Synthesis Reaction (MTSR) | 120 | °C |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Unit |

| Onset Decomposition Temperature (Tonset) | 250 | °C |

| Peak Decomposition Temperature (Tpeak) | 275 | °C |

| Heat of Decomposition (ΔHd) | -1800 | J/g |

| Pressure Rise at Decomposition | High | - |

The combination of reaction calorimetry and DSC provides a comprehensive understanding of the thermal hazards associated with the synthesis and handling of energetic materials like this compound, enabling the development of robust safety protocols. mdpi.combohrium.comepa.gov

Future Directions and Emerging Research Trends

Exploration of Novel Derivatizations and Functionalizations

The reactivity of 2-Fluoro-3-nitrobenzotrifluoride is largely dictated by the interplay of its fluoro, nitro, and trifluoromethyl substituents on the aromatic ring. Future research will likely focus on selectively targeting these groups to create a diverse library of new molecules.

One promising area is the selective functionalization of the C-F bond. While traditionally considered unreactive, recent advances in catalysis have enabled the activation of C-F bonds in trifluoromethylarenes. nih.gov Methodologies involving single electron transfer (SET) from an organic photoredox catalyst can lead to C-F cleavage, generating difluorobenzylic radicals with unique reactivity profiles. nih.gov Applying such techniques to this compound could pave the way for a host of new defluoroalkylation reactions.

Furthermore, deprotonative functionalization strategies, which have been successfully applied to other fluorinated nitrogen-containing heterocycles, could be adapted. researchgate.net This would involve the use of strong bases to selectively deprotonate the aromatic ring, followed by quenching with various electrophiles to introduce new functional groups. The positions for deprotonation would be influenced by the directing effects of the existing substituents, offering a pathway to regioselectively substituted derivatives.

The nitro group also presents a versatile handle for derivatization. Its reduction to an amino group is a well-established transformation that dramatically alters the electronic properties of the benzene (B151609) ring and opens up a plethora of subsequent reactions, such as diazotization and coupling reactions, or amide and sulfonamide formation. Research into selective reduction methods that leave the fluoro and trifluoromethyl groups intact will be crucial.

| Functionalization Strategy | Potential Outcome | Key Research Focus |

| Photoredox Catalysis | Selective C-F bond activation and defluoroalkylation | Development of suitable photocatalysts and reaction conditions for this compound |

| Deprotonative Metalation | Regioselective introduction of new functional groups | Optimization of base and reaction conditions to control regioselectivity |

| Nitro Group Reduction | Formation of 2-fluoro-3-aminobenzotrifluoride and subsequent derivatization | Exploring selective reduction methods that are compatible with the other functional groups |

| Nucleophilic Aromatic Substitution | Replacement of the fluorine atom with other nucleophiles | Investigating the reactivity of the C-F bond towards various nucleophiles under different conditions |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the study of this compound and its derivatives stands to benefit significantly. eurekalert.orgrjptonline.org These computational tools can predict reaction outcomes, optimize reaction conditions, and even suggest novel synthetic pathways. eurekalert.orgrjptonline.org

For a molecule with multiple reactive sites like this compound, predicting the selectivity of a given reaction can be challenging using conventional methods alone. eurekalert.org Machine learning models, trained on large datasets of chemical reactions, can learn the complex interplay of steric and electronic effects to predict the most likely product of a reaction. eurekalert.org For instance, AI could be employed to predict the regioselectivity of nucleophilic aromatic substitution or electrophilic attack on the benzene ring.

Furthermore, AI can accelerate the discovery of optimal reaction conditions. Instead of a laborious trial-and-error process, machine learning algorithms can analyze a vast parameter space (including temperature, solvent, catalyst, and reactants) to identify the conditions that maximize yield and minimize byproducts. nih.gov This approach not only saves time and resources but also facilitates the discovery of non-intuitive reaction parameters that might be overlooked by human researchers. The development of predictive models for reaction barriers and yields will be instrumental in streamlining the synthesis of novel derivatives of this compound. dtu.dk

| AI/ML Application | Benefit for this compound Research | Example |